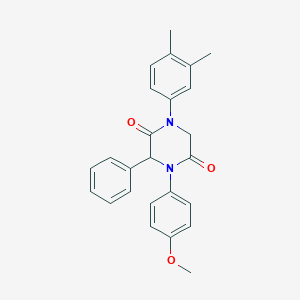
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazinedione derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A is not fully understood. However, it has been suggested that it may inhibit the activity of various enzymes, including COX-2 and 5-LOX, by binding to their active sites. This may lead to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound A may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and inhibit the growth of various tumor cell lines. Additionally, this compound A has been found to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. Additionally, it has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. However, there are also some limitations to using this compound A in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to determine its potential use as a cancer therapy. Furthermore, the antimicrobial activity of this compound A could be further explored for the development of new antibiotics. Finally, more research is needed to fully understand the mechanism of action of this compound A and its potential side effects and toxicity.
Conclusion:
In conclusion, this compound, or this compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. While there are some limitations to using this compound A in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Synthesemethoden
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A can be synthesized using a variety of methods, including the condensation of 3,4-dimethylbenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine with ethyl acetoacetate. The resulting product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound A has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, this compound A has been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
Molekularformel |
C25H24N2O3 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-9-10-21(15-18(17)2)26-16-23(28)27(20-11-13-22(30-3)14-12-20)24(25(26)29)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
InChI-Schlüssel |
DUWZVAUIBOTNQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
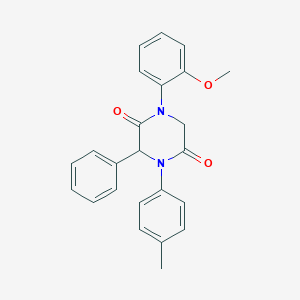
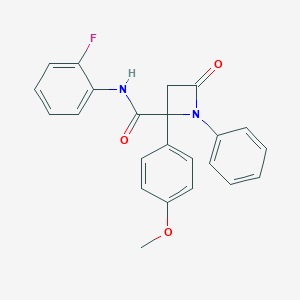
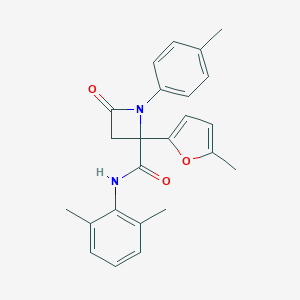
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
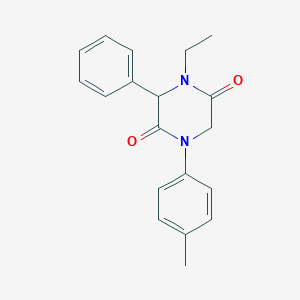



![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)
